molecular formula C10H17NO B1466325 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile CAS No. 1262410-29-6

2,2-Dimethyl-3-(oxan-4-yl)propanenitrile

Cat. No.: B1466325
CAS No.: 1262410-29-6
M. Wt: 167.25 g/mol
InChI Key: FCNHWGDGZGZAKB-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-(oxan-4-yl)propanenitrile” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly provided in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the sources I found .

Scientific Research Applications

Downstream Processing of Biologically Produced Chemicals

Research on the downstream processing of biologically produced chemicals like 1,3-propanediol highlights the importance of efficient separation technologies. These include evaporation, distillation, and membrane filtration, which are crucial for purifying chemicals produced through biological routes. Such processes are relevant for the production and purification of various chemicals, including potentially those similar to 2,2-Dimethyl-3-(oxan-4-yl)propanenitrile, in terms of their biotechnological production and downstream processing needs (Xiu & Zeng, 2008).

Catalytic Synthesis and Fuel Applications

The catalytic synthesis of polyoxymethylene dimethyl ethers (OME) from compounds like trioxane, and their use as oxygenated fuels for diesel engines, presents an interesting application area. Such ethers reduce hazardous exhaust emissions and soot formation, indicating the potential of various ethers and nitriles in renewable energy and cleaner combustion processes (Baranowski, Bahmanpour, & Kröcher, 2017).

Chemical Recycling of Carbon Dioxide

The chemical recycling of carbon dioxide into fuels, where compounds like dimethyl carbonate (DMC) serve as intermediates, showcases the role of chemical compounds in sustainable energy solutions. This area involves the conversion of CO2 into useful chemicals, demonstrating the broader applicability of chemical synthesis processes in addressing environmental challenges (Centi & Perathoner, 2009).

Heterogeneous Catalysis for Fuel Synthesis

The development of heterogeneous catalysts for the dehydration of methanol to dimethyl ether (DME), a process closely related to the production of various nitriles and ethers, underscores the importance of catalyst design in fuel synthesis and chemical processing. This research provides insights into the catalytic mechanisms and the efficiency of different catalysts, relevant for the synthesis of complex organic compounds (Bateni & Able, 2018).

Mechanism of Action

The mechanism of action of “2,2-Dimethyl-3-(oxan-4-yl)propanenitrile” is not mentioned in the sources I found .

Safety and Hazards

The safety and hazards associated with “2,2-Dimethyl-3-(oxan-4-yl)propanenitrile” are not specified in the sources I found .

Future Directions

There is no information available on the future directions of “2,2-Dimethyl-3-(oxan-4-yl)propanenitrile” in the sources I found .

Properties

IUPAC Name

2,2-dimethyl-3-(oxan-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNHWGDGZGZAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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